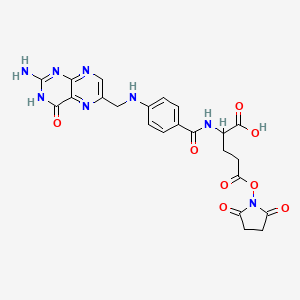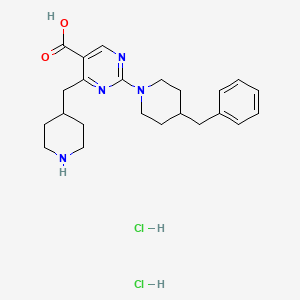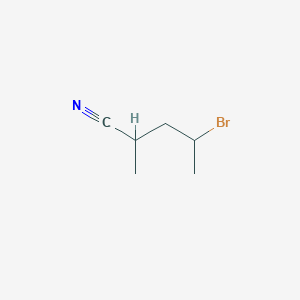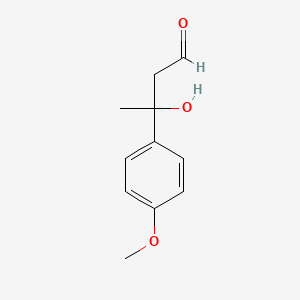
3-Hydroxy-3-(4-methoxyphenyl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Hidroxi-3-(4-metoxifenil)butanal es un compuesto orgánico con la fórmula molecular C11H14O3. Es un hidroxi aldehído, específicamente un aldol, que es un producto de la reacción aldólica. Este compuesto se caracteriza por la presencia de un grupo hidroxilo (-OH) y un grupo metoxifenilo (-OCH3) unidos a una cadena principal de butanal. Es un intermedio versátil en la síntesis orgánica y tiene aplicaciones en diversos campos, incluidos los farmacéuticos y la ciencia de materiales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El 3-Hidroxi-3-(4-metoxifenil)butanal se puede sintetizar mediante la reacción de condensación aldólica. Esta reacción implica la dimerización del acetaldehído en presencia de una base, como el hidróxido de sodio, para formar 3-hidroxibutirato. La reacción posterior con 4-metoxibenzaldehído en condiciones similares produce 3-hidroxi-3-(4-metoxifenil)butanal .
Métodos de Producción Industrial
La producción industrial de 3-hidroxi-3-(4-metoxifenil)butanal generalmente implica el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El proceso puede incluir pasos como la purificación mediante destilación o cristalización para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El 3-Hidroxi-3-(4-metoxifenil)butanal puede sufrir reacciones de oxidación para formar los ácidos carboxílicos correspondientes.
Reducción: Se puede reducir para formar alcoholes, como el 3-hidroxi-3-(4-metoxifenil)butanol.
Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Reactivos como el cloruro de tionilo (SOCl2) o el tribromuro de fósforo (PBr3) se pueden utilizar para reacciones de sustitución.
Principales Productos Formados
Oxidación: Formación de ácido 3-(4-metoxifenil)butanoico.
Reducción: Formación de 3-hidroxi-3-(4-metoxifenil)butanol.
Sustitución: Formación de diversos derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 3-Hidroxi-3-(4-metoxifenil)butanal tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antioxidantes y antiinflamatorias.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de materiales con propiedades específicas, como polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción del 3-hidroxi-3-(4-metoxifenil)butanal implica su interacción con diversos objetivos moleculares y vías. Puede actuar como antioxidante al eliminar los radicales libres e inhibir el estrés oxidativo. Además, puede modular las vías de señalización implicadas en la inflamación y la proliferación celular, contribuyendo a sus posibles efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares
3-Hidroxibutirato: Un aldol más simple con reactividad similar pero que carece del grupo metoxifenilo.
4-Hidroxi-3-metoxibenzaldehído: Comparte el grupo metoxifenilo pero difiere en la estructura del aldehído.
Ácido 3-(4-Hidroxi-3-metoxifenil)propanoico: Un compuesto relacionado con un grupo ácido carboxílico en lugar de un aldehído.
Singularidad
El 3-Hidroxi-3-(4-metoxifenil)butanal es único debido a la presencia tanto de un grupo hidroxilo como de un grupo metoxifenilo en la cadena principal de butanal. Esta combinación de grupos funcionales confiere una reactividad química y posibles actividades biológicas distintas, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-hydroxy-3-(4-methoxyphenyl)butanal |
InChI |
InChI=1S/C11H14O3/c1-11(13,7-8-12)9-3-5-10(14-2)6-4-9/h3-6,8,13H,7H2,1-2H3 |
Clave InChI |
UPXOXSXEHFFIHY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=O)(C1=CC=C(C=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


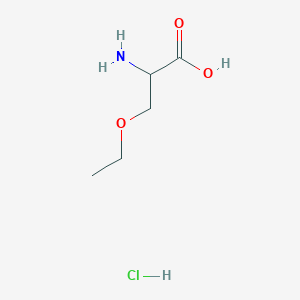
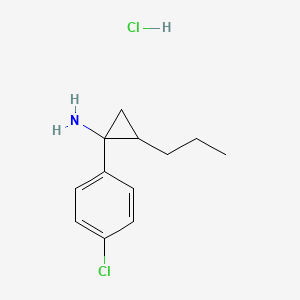

![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)
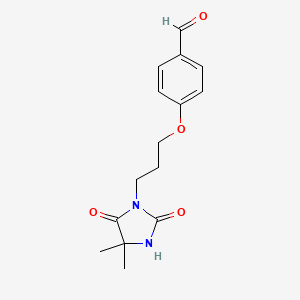
![rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans](/img/structure/B12314459.png)


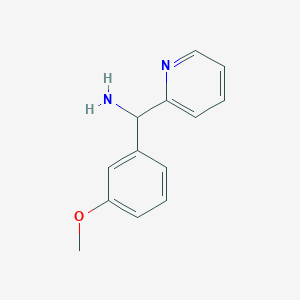
amine](/img/structure/B12314497.png)
